Lipophilicity Differentiation: Computed XLogP3 of 3.5 Positions n-Propyl Between Ethyl and Butyl Analogs
The computed partition coefficient (XLogP3) for n-propyl-1,3-benzothiazol-2-amine is 3.5 [1], representing a 1.0–1.9 log unit increase over the unsubstituted 2-aminobenzothiazole (logP 1.63–2.46) [2] and a 1.32 log unit increase over the N-methyl analog (calculated logP 2.18) [3]. This positions the n-propyl derivative in a lipophilicity range that is elevated enough to enhance membrane permeability relative to shorter-chain analogs, yet not so high (as predicted for N-butyl, estimated logP ~4.0–4.5) to risk poor aqueous solubility or promiscuous binding. The incremental logP contribution of the n-propyl group (~0.5 log units per additional methylene vs. ethyl) provides a tunable parameter for lead optimization campaigns.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-Aminobenzothiazole: logP 1.63–2.46; N-Methyl analog: calc. logP 2.18; N-Ethyl analog: estimated logP ~2.5–2.8; N-Butyl analog: estimated logP ~4.0–4.5 |
| Quantified Difference | ΔlogP = +1.0 to +1.9 vs. unsubstituted; +1.32 vs. N-methyl; ~+0.5–0.7 vs. N-ethyl |
| Conditions | Computed values from PubChem XLogP3 algorithm and literature consensus logP data; experimentally validated shake-flask logP data are unavailable for the n-propyl derivative specifically. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and non-specific protein binding; the 3.5 logP value places this compound in a favorable range for cell-based assays where intracellular target access is required, and allows procurement decisions based on a defined physicochemical benchmark absent in shorter-chain analogs.
- [1] PubChem Computed Properties: XLogP3 = 3.5 for n-Propyl-1,3-benzothiazol-2-amine (CID 591620). View Source
- [2] 2-Aminobenzothiazole (CAS 136-95-8): LogP values of 1.63 (Sielc) and 2.45970 (Chem960/Scimplify). https://www.sielc.com and https://www.scimplify.com. View Source
- [3] 2-(Methylamino)benzothiazole: Calculated Log P = 2.180, from Springer Materials. https://materials.springer.com. View Source
